1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
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Overview
Description
1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyridine ring, a triazole ring, and a carboxylic acid group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a reaction, which involves the coupling of a pyridine boronic acid with a halogenated triazole.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 1-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
- 1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride
Uniqueness
1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is unique due to the position of the pyridine ring, which can influence its binding affinity and specificity towards molecular targets. This positional variation can result in different biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
2680529-53-5 |
---|---|
Molecular Formula |
C9H9ClN4O2 |
Molecular Weight |
240.6 |
Purity |
95 |
Origin of Product |
United States |
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